molecular formula C16H13N3O3S B5859999 N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5859999
M. Wt: 327.4 g/mol
InChI Key: AKGAAPZENNXCLP-MDZDMXLPSA-N
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Description

N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as NPA-PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of NPA-PPA involves the cleavage of the amide bond between the phenyl and acrylamide groups by proteases. The cleavage results in the release of the 3-nitrophenyl group, which quenches the fluorescence of NPA-PPA. The rate of fluorescence quenching is proportional to the activity of proteases, making NPA-PPA a useful tool for studying their activity.
Biochemical and Physiological Effects
NPA-PPA has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is relatively stable and does not interfere with the normal functioning of cells. However, it is essential to use NPA-PPA in appropriate concentrations and avoid prolonged exposure to prevent any adverse effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of NPA-PPA is its sensitivity and selectivity for detecting protease activity. The compound is easy to synthesize and can be used in a wide range of experimental conditions. However, NPA-PPA has some limitations, such as its dependence on the activity of proteases and its inability to detect other types of enzymes.

Future Directions

The potential applications of NPA-PPA are vast, and there are many future directions for research in this field. Some of the possible future directions include the development of new fluorescent probes based on NPA-PPA for detecting other types of enzymes, the optimization of the synthesis method to improve the yield and purity of the compound, and the study of the mechanism of action of proteases in more detail. Additionally, NPA-PPA can be used in the development of new diagnostic tools for diseases such as cancer, where protease activity is often elevated.
Conclusion
N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, or NPA-PPA, is a chemical compound that has shown potential applications in various fields of scientific research. The compound can be synthesized easily and has been used as a fluorescent probe for detecting the activity of proteases. NPA-PPA has minimal biochemical and physiological effects on cells and tissues and has many advantages for lab experiments. However, there are some limitations to its use, and further research is needed to explore its potential applications fully.

Synthesis Methods

The synthesis of NPA-PPA involves the reaction of 3-nitrophenyl isothiocyanate with N-phenylacrylamide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to obtain the final product. The yield of NPA-PPA can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.

Scientific Research Applications

NPA-PPA has shown potential applications in various fields of scientific research. One of the significant applications of NPA-PPA is as a fluorescent probe for detecting the activity of enzymes such as proteases. The fluorescence of NPA-PPA is quenched in the presence of proteases, providing a sensitive and selective method for detecting their activity. NPA-PPA has also been used as a substrate for the study of the kinetics and mechanism of protease-catalyzed reactions.

properties

IUPAC Name

(E)-N-[(3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(10-9-12-5-2-1-3-6-12)18-16(23)17-13-7-4-8-14(11-13)19(21)22/h1-11H,(H2,17,18,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAAPZENNXCLP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitro-phenyl)-3-(3-phenyl-acryloyl)-thiourea

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